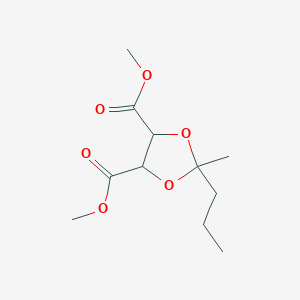
Ethyl 6-chloro-4-morpholinonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-4-morpholinonicotinate is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a morpholine ring attached to a nicotinate moiety, with a chlorine atom at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-morpholinonicotinate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of an appropriate esterifying agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloro-4-morpholinonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates with various functional groups.
Oxidation: Oxidized derivatives such as nitro or hydroxylated compounds.
Reduction: Aminated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-4-morpholinonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 6-chloro-4-morpholinonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the nicotinate moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom at the 6th position can enhance the binding affinity and specificity of the compound towards its targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloro-4-morpholinonicotinate can be compared with other similar compounds, such as:
Ethyl 6-chloronicotinate: Lacks the morpholine ring, making it less versatile in biological applications.
6-Chloro-4-morpholinonicotinic acid: The acid form of the compound, which may have different solubility and reactivity properties.
Ethyl 4-morpholinonicotinate: Lacks the chlorine atom, which may affect its binding affinity and specificity.
The uniqueness of this compound lies in its combination of the morpholine ring and the chlorine-substituted nicotinate moiety, which provides a balance of reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H15ClN2O3 |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
ethyl 6-chloro-4-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-18-12(16)9-8-14-11(13)7-10(9)15-3-5-17-6-4-15/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
LBNIOZLCQOMRQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C=C1N2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)
![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)


![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)







